2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide CAS 846023-24-3
2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide CAS 846023-24-3
An In-depth Technical Guide to 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide (CAS 846023-24-3): A Key Intermediate in Bosutinib Synthesis
Introduction
2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide, identified by CAS Number 846023-24-3, is a highly functionalized aromatic compound of significant interest in medicinal chemistry and pharmaceutical development.[1] While not an active pharmaceutical ingredient (API) itself, it serves as a critical advanced intermediate in the synthesis of Bosutinib, a potent dual inhibitor of Src and Abl tyrosine kinases.[2][3][4] Bosutinib is a second-generation kinase inhibitor approved for the treatment of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML), particularly in cases of resistance or intolerance to prior therapies.[3][5] This guide provides a comprehensive technical overview of the compound's properties, synthesis, analytical validation, and its pivotal role in the construction of this important oncologic therapy.
Physicochemical and Structural Characterization
The molecular structure of 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide incorporates a dichlorinated methoxy-substituted aniline ring linked via an amide bond to a cyanoacetyl group. This specific arrangement of functional groups makes it an ideal precursor for subsequent cyclization and coupling reactions in a multi-step API synthesis. Its key properties are summarized below.
Table 1: Physicochemical Properties of 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 846023-24-3 | [6][7] |
| Molecular Formula | C₁₀H₈Cl₂N₂O₂ | [2][8] |
| Molecular Weight | 259.09 g/mol | [2][8] |
| Appearance | White solid / Almost white crystalline powder | [1][3] |
| Melting Point | 180-181 °C | [1][8][9] |
| Boiling Point | 462.4 °C at 760 mmHg (Predicted) | [6] |
| Density | 1.436 g/cm³ (Predicted) | [6] |
| IUPAC Name | 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide | [2][7] |
| Topological Polar Surface Area (TPSA) | 62.1 Ų | [7][10] |
| LogP | 2.85 (Predicted) |[10] |
Structural confirmation is typically achieved through standard analytical techniques. Spectroscopic data from literature includes:
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¹H NMR (400 MHz, DMSO-d₆): δ 10.00 (s, 1H, NH), 7.66 (s, 1H, ArH), 7.58 (s, 1H, ArH), 4.02 (s, 2H, CH₂), 3.84 (s, 3H, OCH₃).[1][8]
-
Mass Spectrometry (Electrospray Ionization): m/z 257.0, 259.0 ([M-H]⁻), corresponding to the isotopic pattern of a molecule containing two chlorine atoms.[1][8]
-
Elemental Analysis (C₁₀H₈Cl₂N₂O₂): Calculated: C, 46.36%; H, 3.11%; N, 10.81%. Found: C, 46.25%; H, 3.10%; N, 10.85%.[1][8]
Synthesis Methodology
The most commonly cited synthesis of 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide involves a direct amide coupling reaction. This approach is efficient and proceeds with high yield. An alternative route via acylation followed by chlorination has also been patented.[11]
Protocol: Amide Coupling Synthesis
This protocol is based on the reaction between 2,4-dichloro-5-methoxyaniline and cyanoacetic acid, facilitated by a carbodiimide coupling agent.[1][8] The use of 1,3-diisopropylcarbodiimide (DIC) is a strategic choice; it activates the carboxylic acid, making it susceptible to nucleophilic attack by the aniline, and the resulting diisopropylurea byproduct has limited solubility in many organic solvents, simplifying purification.
Step-by-Step Methodology:
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Reactant Charging: To a suitable reaction vessel, charge 2,4-dichloro-5-methoxyaniline (1.0 eq) and cyanoacetic acid (approx. 1.03 eq).
-
Dissolution: Add tetrahydrofuran (THF) as the solvent and stir at 50 °C until all solids are completely dissolved.[1][8] THF is an excellent solvent for this reaction, as it is relatively inert and effectively dissolves the reactants while being easily removable post-reaction.
-
Coupling Agent Addition: Heat the solution to reflux. Slowly add 1,3-diisopropylcarbodiimide (approx. 1.03 eq) dropwise to the refluxing mixture. This controlled addition is crucial to manage the exothermic nature of the reaction and prevent side reactions.
-
Reaction: Maintain the reaction at reflux for 30 minutes, monitoring for completion by a suitable method (e.g., TLC or LC-MS).
-
Initial Isolation: Cool the reaction mixture to approximately 15 °C in an ice bath to precipitate the diisopropylurea byproduct and some of the product.[1][8]
-
Filtration: Collect the solid by filtration and wash with a small amount of cold THF.
-
Product Precipitation: Slowly pour the filtrate into water with stirring. This causes the desired product, which is poorly soluble in water, to precipitate. Continue stirring for 30 minutes to ensure complete precipitation.[1][8]
-
Final Purification: Collect the white solid product by filtration and wash with water. For higher purity, dissolve the solid in ethyl acetate, dry the solution over anhydrous sodium sulfate, and concentrate under vacuum to afford the final product.[1][8] A typical reported yield for this process is 88%.[1][8]
Role in Drug Development: The Synthesis of Bosutinib
2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide is not an arbitrary structure; it is specifically designed as a key building block for Bosutinib. The entire N-(2,4-dichloro-5-methoxyphenyl) moiety is incorporated into the final drug structure. The synthesis of Bosutinib involves the construction of a 3-cyano-4-chloro-quinoline core, which is then coupled with the aniline derivative.
While multiple synthetic routes to Bosutinib exist, a convergent approach involves the nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichloro-5-methoxyaniline (derived from our title compound or used directly) and a 4-chloroquinoline intermediate.[1][12] The cyanoacetamide group of the title compound can be a precursor to the quinoline ring system itself through cyclization reactions.
Mechanism of Action of Bosutinib
Bosutinib functions as a dual ATP-competitive inhibitor of the Bcr-Abl and Src family tyrosine kinases.[3][9]
-
Bcr-Abl Kinase: The Bcr-Abl fusion oncoprotein, a result of the Philadelphia chromosome translocation, exhibits constitutively active tyrosine kinase activity.[11] This aberrant activity drives the proliferation and anti-apoptotic signaling that characterize CML. Bcr-Abl activates multiple downstream pathways, including the RAS/MAPK pathway for proliferation and the PI3K/AKT/mTOR pathway for cell survival.[6][13] Bosutinib blocks the ATP-binding site of Bcr-Abl, inhibiting its autophosphorylation and preventing the activation of these oncogenic cascades.[9][11]
-
Src Family Kinases (SFKs): Bosutinib also potently inhibits SFKs (including Src, Lyn, and Hck).[9] SFKs are non-receptor tyrosine kinases that play crucial roles in regulating cell growth, adhesion, and motility.[14][15] Their inhibition by Bosutinib contributes to its broad anti-leukemic activity and may help overcome resistance mechanisms seen with other kinase inhibitors.[3][9]
Safety and Handling
2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide is classified as a research chemical and should be handled with appropriate precautions in a laboratory setting.[1] A Safety Data Sheet (SDS) should be consulted before use.[13] General GHS hazard statements indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled.[16] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Work should be performed in a well-ventilated area or a chemical fume hood.
Conclusion
2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide is a well-characterized chemical entity whose primary value lies in its role as a strategic intermediate for the pharmaceutical industry. Its synthesis is robust and high-yielding, and its structure is ideally suited for the construction of the 4-anilino-quinoline core of Bosutinib. For researchers and professionals in drug development, understanding the properties and synthesis of this intermediate is essential for appreciating the elegant and complex manufacturing pathway of a life-saving targeted cancer therapy.
References
- Google Patents. (2013). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
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Apicule. (n.d.). 2-Cyano-n-(2,4-dichloro-5-methoxyphenyl)acetamide (CAS No: 846023-24-3) API Intermediate Manufacturers. Retrieved January 5, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16099178, 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. Retrieved January 5, 2026, from [Link]
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Patsnap. (2024). What is the mechanism of Bosutinib Monohydrate?. Synapse. Retrieved January 5, 2026, from [Link]
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Acmec Biochemical. (n.d.). 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. Retrieved January 5, 2026, from [Link]
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Parsons, S. J., & Parsons, J. T. (2004). Src family kinases, key regulators of signal transduction. Oncogene, 23(48), 7906-7909. Retrieved January 5, 2026, from [Link]
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Minicule. (n.d.). Bosutinib: Uses, Interactions, Mechanism of Action, and More. Retrieved January 5, 2026, from [Link]
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Li, Y., et al. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 17(12), 14601-14608. Retrieved January 5, 2026, from [Link]
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The CML Society of Canada. (n.d.). Bosulif (Bosutinib). Retrieved January 5, 2026, from [Link]
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Steelman, L. S., et al. (2011). Molecular pathways: BCR-ABL. Clinical Cancer Research, 17(24), 7542-7551. Retrieved January 5, 2026, from [Link]
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WIPO Patentscope. (2019). WO/2019/186429 A PROCESS FOR THE PREPARATION OF BOSUTINIB. Retrieved January 5, 2026, from [Link]
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Apicule. (n.d.). 2-Cyano-n-(2,4-dichloro-5-methoxyphenyl)acetamide (CAS No: 846023-24-3) API Intermediate Manufacturers. Retrieved January 5, 2026, from [Link]
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